2-Decanol

Catalog No.
S525361
CAS No.
1120-06-5
M.F
C10H22O
M. Wt
158.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Decanol

CAS Number

1120-06-5

Product Name

2-Decanol

IUPAC Name

decan-2-ol

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

InChI

InChI=1S/C10H22O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-9H2,1-2H3

InChI Key

ACUZDYFTRHEKOS-SNVBAGLBSA-N

SMILES

CCCCCCCCC(C)O

Solubility

Soluble in DMSO

Synonyms

Decan-2-ol; 2-Hydroxydecane; AI3-11545; EINECS 214-296-6; NSC 67349.

Canonical SMILES

CCCCCCCCC(C)O

Isomeric SMILES

CCCCCCCC[C@@H](C)O

Description

The exact mass of the compound 2-Decanol is 158.1671 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67349. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Miniature Catalytic Reactor Development

Study of Phytanoyl-CoA Hydroxylase Substrate Spectrum

2-Decanol is a straight-chain alcohol with the molecular formula C10H22OC_{10}H_{22}O and a molecular weight of approximately 158.28 g/mol. It is classified as a secondary alcohol due to the hydroxyl group (-OH) being attached to the second carbon in its chain. The compound is also known by several other names, including 2-hydroxydecane, decan-2-ol, and methyl-n-octyl carbinol .

2-Decanol appears as a colorless liquid with a characteristic odor. It has a boiling point of around 482.15 K and a melting point of approximately 270.8 K . The compound is relatively hydrophobic, with a logP value of 3.118, indicating its low solubility in water and higher affinity for organic solvents .

The specific mechanism of action of 2-decanol as a nematicide is not fully understood, but it is believed to disrupt the cell membranes of nematodes []. Further research is needed to elucidate its exact mode of action.

Typical of alcohols. Key reactions include:

  • Oxidation: 2-Decanol can be oxidized to form ketones or aldehydes, depending on the reaction conditions. For instance, it can be oxidized to decan-2-one using oxidizing agents like potassium dichromate or chromium trioxide .
  • Dehydration: Under acidic conditions, 2-decanol can undergo dehydration to form alkenes such as decene .
  • Hydrogen Elimination: In the presence of catalysts like ruthenium complexes, 2-decanol can participate in hydrogen elimination reactions .

These reactions highlight its versatility in organic synthesis and industrial applications.

The biological activity of 2-decanol has been studied concerning its potential antimicrobial properties. Some studies have indicated that it exhibits moderate antibacterial activity against various strains of bacteria, suggesting possible applications in pharmaceuticals or as preservatives in food products . Additionally, its hydrophobic nature may influence its interactions with biological membranes, affecting the permeability and activity of certain compounds.

Several methods exist for synthesizing 2-decanol:

  • Hydroformylation: This process involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which can then be reduced to alcohols.
  • Reduction of Ketones: 2-Decanol can be synthesized by reducing decan-2-one using reducing agents like lithium aluminum hydride or sodium borohydride .
  • Fermentation: Some biotechnological approaches involve fermenting sugars to produce long-chain alcohols, including 2-decanol.

These methods showcase both traditional chemical synthesis and modern biotechnological advancements.

2-Decanol has diverse applications across various industries:

  • Solvent: Due to its hydrophobic properties, it is used as a solvent in chemical processes and formulations.
  • Surfactant: It serves as an emulsifier or surfactant in cosmetic formulations and personal care products.
  • Chemical Intermediate: The compound is utilized in the synthesis of other chemicals, including plasticizers and lubricants.
  • Catalytic Processes: It is employed in catalytic reactors for oxidation reactions involving alcohols .

Interaction studies involving 2-decanol focus on its behavior in different chemical environments and its biological interactions. Research indicates that it can modify membrane fluidity due to its hydrophobic characteristics, potentially influencing drug delivery systems . Additionally, studies on its interactions with enzymes suggest that it may affect enzyme activity through competitive inhibition or allosteric modulation.

Several compounds share structural similarities with 2-decanol. Here are some notable comparisons:

CompoundMolecular FormulaTypeUnique Characteristics
1-DecanolC10H22OC_{10}H_{22}OPrimary AlcoholHydroxyl group at the end of the chain
3-DecanolC10H22OC_{10}H_{22}OSecondary AlcoholHydroxyl group on the third carbon
OctanolC8H18OC_{8}H_{18}OPrimary AlcoholShorter carbon chain
NonanolC9H20OC_{9}H_{20}OPrimary AlcoholOne less carbon than decanol

Uniqueness of 2-Decanol: The position of the hydroxyl group at the second carbon distinguishes it from other similar compounds. This structural feature influences its reactivity and biological properties, making it particularly useful in specific industrial applications.

Phase Transition Characteristics (Melting/Boiling Points)

Melting Point Properties

2-Decanol exhibits a melting point that has been consistently reported across multiple sources with slight variations. The most reliable values range from -6°C to -4°C, with the consensus value being approximately -4°C to -5°C [1] [2] [3]. The NIST WebBook reports a precise value of 270.8 K (-2.35°C) based on Prout, Cason, et al. (1948) with an uncertainty of ±1 K [4]. This relatively low melting point is characteristic of secondary alcohols with branching that disrupts crystal packing compared to their primary alcohol counterparts.

The phase transition behavior of 2-decanol has been studied in confined environments, where researchers observed that the melting temperature decreases as pore size decreases, demonstrating a linear relationship between melting temperature and pore dimensions [5]. This phenomenon highlights the sensitivity of the crystalline structure to spatial constraints and intermolecular interactions.

Boiling Point Characteristics

The normal boiling point of 2-decanol is consistently reported as 211°C (484.15 K) across multiple sources [1] [2] [6] [3]. The NIST WebBook provides several experimental determinations ranging from 482.15 K to 484.2 K, with uncertainties of ±3 K [4]. This boiling point is notably lower than that of 1-decanol (233°C), reflecting the decreased intermolecular hydrogen bonding capability of the secondary alcohol compared to the primary alcohol structure.

Critical Properties

The critical temperature of 2-decanol has been experimentally determined through multiple studies. The most precise measurements include:

  • 668.59 ± 0.3 K (395.44°C) by Anselme and Teja (1988) [4]
  • 668.6 K (395.45°C) by Teja, Lee, et al. (1989) [4]
  • 669 ± 1 K (395.85°C) by Gude and Teja (1995) [4] [7]

The critical volume is reported as 0.646 L/mol with a corresponding critical density of 1.55 mol/L [4] [7]. The critical pressure is estimated at approximately 2.3 atm [8], though more precise experimental determinations would be valuable for comprehensive thermodynamic modeling.

Surface Tension and Viscosity Measurements

Surface Tension Properties

Direct surface tension measurements for 2-decanol are limited in the literature. However, based on studies of alcohol homolog series and the available data for 1-decanol (28.9 dynes/cm at 20°C) [9], the surface tension of 2-decanol is estimated to be in the range of 27-30 mN/m at 20°C. The surface tension of alcohols generally decreases with increasing temperature and is influenced by the position of the hydroxyl group, with secondary alcohols typically exhibiting slightly lower surface tension than their primary counterparts due to reduced hydrogen bonding at the air-liquid interface.

Studies on binary mixtures containing decanol derivatives have shown that surface tension deviations are positive and decrease with alcohol chain length [10]. This behavior is attributed to the disruption of hydrogen bonding networks when alcohols are mixed with other solvents, particularly non-polar compounds.

Viscosity Behavior

Viscosity data for 2-decanol shows typical temperature dependence characteristic of liquid alcohols. The NIST WebBook provides limited viscosity data, but systematic studies indicate that the viscosity decreases exponentially with increasing temperature according to the Arrhenius relationship [11]. Estimated values suggest viscosity in the range of 12-15 mPa·s at 293 K, decreasing to approximately 5-7 mPa·s at 323 K.

The viscosity of 2-decanol is influenced by:

  • Intermolecular hydrogen bonding between hydroxyl groups
  • Van der Waals interactions along the alkyl chain
  • Temperature-dependent molecular motion and orientation
  • The secondary alcohol structure, which may exhibit different flow properties compared to primary alcohols

Comparative studies with other alcohols indicate that 2-decanol exhibits moderate viscosity values typical for medium-chain secondary alcohols, with behavior intermediate between shorter chain alcohols (lower viscosity) and longer chain alcohols (higher viscosity).

Spectroscopic Identification Parameters

Infrared Spectral Fingerprint Analysis

Characteristic Absorption Bands

The infrared spectrum of 2-decanol exhibits distinctive absorption patterns that enable unambiguous identification of the compound. The NIST WebBook provides experimental IR spectral data collected using a Perkin-Elmer 621 grating instrument on a neat liquid sample with 99.9% purity [12].

Principal IR Absorption Frequencies:

  • Hydroxyl (O-H) Stretch Region (3200-3650 cm⁻¹)

    • Free O-H stretch: 3630 cm⁻¹ (medium intensity, observed in dilute solutions)
    • Hydrogen-bonded O-H stretch: 3300 cm⁻¹ (strong, broad absorption in neat samples)
    • The broad nature of the hydrogen-bonded O-H stretch indicates extensive intermolecular hydrogen bonding in the liquid state
  • Carbon-Hydrogen (C-H) Stretch Region (2850-3000 cm⁻¹)

    • Methyl asymmetric stretch: 2965 cm⁻¹ (strong)
    • Methylene asymmetric stretch: 2925 cm⁻¹ (very strong)
    • Methyl symmetric stretch: 2875 cm⁻¹ (medium)
    • Methylene symmetric stretch: 2855 cm⁻¹ (strong)
  • Deformation and Bending Modes (1350-1470 cm⁻¹)

    • Methylene scissoring: 1465 cm⁻¹ (medium)
    • Methyl asymmetric deformation: 1460 cm⁻¹ (medium)
    • Methyl symmetric deformation: 1375 cm⁻¹ (medium)
    • Methylene wagging: 1370 cm⁻¹ (weak-medium)
  • Carbon-Oxygen (C-O) Stretch Region (1050-1150 cm⁻¹)

    • Secondary alcohol C-O stretch: 1100 cm⁻¹ (strong)
    • This frequency is characteristic of secondary alcohols and distinguishes them from primary alcohols (typically 1050 cm⁻¹) and tertiary alcohols (typically 1150 cm⁻¹)
  • Skeletal Vibrations and Low-Frequency Modes (650-1300 cm⁻¹)

    • Methylene twisting: 1300 cm⁻¹ (weak)
    • Carbon-carbon stretching: 1000-1200 cm⁻¹ (variable intensity)
    • Methylene rocking: 730 cm⁻¹ (medium)
    • Hydroxyl out-of-plane bending: 700 cm⁻¹ (weak)

Spectral Interpretation and Structural Confirmation

The IR spectrum provides definitive structural information about 2-decanol:

  • The presence of both free and hydrogen-bonded O-H stretches confirms the alcohol functionality
  • The relative intensities of methyl and methylene C-H stretches indicate the appropriate carbon chain length
  • The position of the C-O stretch at 1100 cm⁻¹ confirms the secondary alcohol nature
  • The absence of carbonyl stretches (1700-1750 cm⁻¹) confirms the absence of oxidation products

Nuclear Magnetic Resonance Chemical Shift Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 2-decanol provides detailed structural information through characteristic chemical shifts and coupling patterns. The spectrum typically exhibits the following signals when recorded in deuterated chloroform (CDCl₃):

Detailed Chemical Shift Assignments:

  • Carbinol Proton (H-2)

    • Chemical shift: δ 3.8-4.0 ppm
    • Multiplicity: Quartet (J = 6.0-6.5 Hz)
    • Integration: 1H
    • This signal results from coupling with the adjacent methyl group
  • Secondary Alcohol Methyl Group (CH₃ at C-2)

    • Chemical shift: δ 1.15-1.25 ppm
    • Multiplicity: Doublet (J = 6.0-6.5 Hz)
    • Integration: 3H
    • Coupled to the carbinol proton
  • Terminal Methyl Group (CH₃ at C-10)

    • Chemical shift: δ 0.85-0.95 ppm
    • Multiplicity: Triplet (J = 6.5-7.0 Hz)
    • Integration: 3H
    • Characteristic of terminal methyl groups in alkyl chains
  • Methylene Protons Adjacent to Carbinol (H-3)

    • Chemical shift: δ 1.3-1.6 ppm
    • Multiplicity: Complex multiplet
    • Integration: 2H
    • Slightly deshielded due to proximity to the oxygen-bearing carbon
  • Alkyl Chain Methylene Protons (H-4 to H-9)

    • Chemical shift: δ 1.2-1.4 ppm
    • Multiplicity: Complex multiplet
    • Integration: 12H
    • Overlapping signals from six methylene groups
  • Hydroxyl Proton (OH)

    • Chemical shift: δ 2.0-3.0 ppm (variable, concentration-dependent)
    • Multiplicity: Broad singlet
    • Integration: 1H
    • Exchangeable with D₂O, chemical shift varies with concentration and temperature

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework and substitution pattern:

Carbon Chemical Shift Assignments:

  • Carbinol Carbon (C-2)

    • Chemical shift: δ 68.5 ppm
    • DEPT-135: Negative (CH)
    • DEPT-90: Positive (CH)
    • Characteristic downfield shift due to oxygen substitution
  • Terminal Methyl Carbon (C-1)

    • Chemical shift: δ 14.1 ppm
    • DEPT-135: Positive (CH₃)
    • DEPT-90: Absent
    • Typical chemical shift for terminal methyl groups
  • Secondary Alcohol Methyl Carbon (CH₃ at C-2)

    • Chemical shift: δ 23.2 ppm
    • DEPT-135: Positive (CH₃)
    • DEPT-90: Absent
    • Slightly deshielded compared to typical alkyl methyls
  • Methylene Carbon Adjacent to Carbinol (C-3)

    • Chemical shift: δ 40.0 ppm
    • DEPT-135: Negative (CH₂)
    • DEPT-90: Absent
    • Deshielded by β-effect from hydroxyl group
  • Alkyl Chain Methylene Carbons (C-4 to C-9)

    • Chemical shift: δ 22.7-31.9 ppm
    • DEPT-135: Negative (CH₂)
    • DEPT-90: Absent
    • Multiple overlapping signals with typical alkyl chain chemical shifts
  • Penultimate Methylene Carbon (C-10)

    • Chemical shift: δ 31.8-32.2 ppm
    • DEPT-135: Negative (CH₂)
    • DEPT-90: Absent
    • Slightly characteristic of CH₂ adjacent to terminal methyl

Structural Confirmation and Stereochemical Analysis

The NMR data collectively confirm:

  • The presence of a ten-carbon chain
  • The location of the hydroxyl group at the second carbon position
  • The secondary alcohol functionality
  • The absence of other functional groups or impurities
  • The racemic nature of the sample (no optical activity observed in standard NMR conditions)

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Exact Mass

158.1671

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1120-06-5

Wikipedia

2-decanol

Dates

Last modified: 08-15-2023
1: Perrakis A, Antoniadou-Vyza E, Tsitsa P, Lamzin VS, Wilson KS, Hamodrakas SJ. Molecular, crystal and solution structure of a beta-cyclodextrin complex with the bromide salt of 2-(3-dimethylaminopropyl)tricyclo[3.3.1.1(3,7)]decan-2-ol, a potent antimicrobial drug. Carbohydr Res. 1999 Apr 30;317(1-4):19-28. PubMed PMID: 10498440.

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